methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
Description
Historical Development of Imidazo-Triazole Research
The exploration of imidazo-triazole systems began in the late 20th century, building upon foundational work in triazole and imidazole chemistry. The first synthetic routes to imidazo[2,1-c]triazole derivatives emerged in the 1980s, exemplified by El Khadem et al.’s 1989 study on the coupling of ethyl dithioacetate with hydrazinopyrimidines to yield stable triazolo-diazines. This work demonstrated the feasibility of constructing fused imidazole-triazole systems and highlighted their susceptibility to rearrangements, such as the Dimroth rearrangement, under acidic conditions. Subsequent advancements in the 2010s, including Abd El-Aal et al.’s synthesis of antimicrobial imidazo[2,1-c]triazines, expanded the scope of these heterocycles in medicinal applications.
The structural uniqueness of imidazo[2,1-c]triazole lies in its fused bicyclic system, which combines the electron-rich imidazole ring with the triazole’s dual pyridine- and pyrrole-type nitrogen atoms. This configuration enables robust interactions with biological targets, such as enzymes and receptors, while offering synthetic versatility for functionalization at multiple positions.
Significance in Medicinal Chemistry and Drug Development
Imidazo-triazole derivatives have garnered attention for their broad-spectrum bioactivities, including antifungal, antimicrobial, and anticancer properties. For instance, 1,2,3-triazole-containing compounds like fluconazole and voriconazole inhibit fungal CYP51 enzymes by coordinating with heme iron, a mechanism facilitated by the triazole ring’s nitrogen atoms. Similarly, imidazo[2,1-c]triazine derivatives synthesized by Abd El-Aal et al. exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus and Candida albicans, outperforming reference drugs like ampicillin.
The integration of imidazole and triazole pharmacophores enhances drug-likeness by improving solubility, metabolic stability, and target affinity. Recent studies on imidazole-1,2,3-triazole hybrids further underscore their potential; for example, compound 4k from Al-Wahaibi et al.’s 2021 study showed IC~50~ values of 8.2–11.7 µM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. These findings validate the scaffold’s utility in addressing multidrug-resistant pathogens and oncological targets.
Evolution of Thioether-Substituted Imidazo-Triazoles
Thioether functionalization has emerged as a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of imidazo-triazoles. The thioether (-S-) linkage, as seen in methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazol-3-yl)thio)butanoate, enhances membrane permeability and enzymatic stability while enabling hydrophobic interactions with target proteins.
Key synthetic milestones include:
- Thiopropargylation : The 2021 work by Al-Wahaibi et al. demonstrated that coupling S-propargylimidazole with aryl azides via copper-catalyzed click chemistry yields thioether-linked imidazole-triazole hybrids with potent anticancer activity.
- Bioisosteric Replacement : Replacing oxygen ethers with thioethers in imidazo-triazoles, as shown in Abd El-Aal et al.’s antimicrobial derivatives, improves resistance to metabolic oxidation.
Table 1 summarizes notable thioether-substituted imidazo-triazoles and their biological activities:
Research Context and Objectives
The design of methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazol-3-yl)thio)butanoate aligns with two overarching objectives in modern medicinal chemistry:
- Dual Pharmacophore Integration : Combining the imidazo-triazole core with a fluorophenyl-thioether side chain aims to synergize enzymatic inhibition (via the triazole) and enhanced bioavailability (via the thioether).
- Targeted Functionalization : The 4-fluorophenyl group is strategically incorporated to exploit halogen bonding with hydrophobic enzyme pockets, a tactic validated in FDA-approved kinase inhibitors.
Future research directions include optimizing synthetic routes for scalability, as exemplified by El Khadem et al.’s Dimroth rearrangement strategies, and expanding structure-activity relationship (SAR) studies to elucidate the impact of substituents on potency.
Properties
IUPAC Name |
methyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-12(13(21)22-2)23-15-18-17-14-19(8-9-20(14)15)11-6-4-10(16)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNTOXGFXIVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety exhibits nucleophilic character, enabling reactions with electrophilic reagents. Structural analogs demonstrate:
For example, reaction with benzoyl chloride forms N-(imidazo-triazolyl)benzamide via nucleophilic displacement of the thiol group .
Hydrolysis of the Ester Functionality
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Catalyst | Product | Application |
|---|---|---|---|
| Basic (pH 10) | NaOH, H₂O/EtOH | Carboxylic acid derivative | Precursor for salt formation |
| Acidic (pH 2) | HCl, reflux | Unstable intermediate | Limited utility |
The carboxylic acid derivative is pivotal for further conjugations, such as peptide coupling.
Cycloaddition and Ring-Opening Reactions
The imidazo[2,1-c] triazole core participates in cycloaddition reactions:
| Reaction | Partners | Conditions | Outcome |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides | Toluene, 80°C | Triazolo-isoxazole hybrids |
| Ring-Opening | Grignard reagents | THF, −20°C | Aryl-substituted imidazoles |
These reactions expand the compound’s utility in synthesizing polycyclic architectures .
Oxidation of the Thioether Group
Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Stoichiometry | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | 1:1 | Sulfoxide | Air-stable |
| mCPBA | 2:1 | Sulfone | Enhanced polarity |
Sulfone derivatives exhibit improved pharmacokinetic properties in biological assays.
Cross-Coupling Reactions
The aryl fluoride substituent enables palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 60–70 |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Amines | 50–55 |
These reactions facilitate the introduction of diverse aryl/heteroaryl groups .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments determines its drug-likeness:
| Parameter | Condition | Result |
|---|---|---|
| Hydrolytic Stability | PBS buffer (pH 7.4), 37°C | t₁/₂ = 8.2 hours (ester hydrolysis) |
| Thermal Stability | 100°C, 24 hours | <5% degradation |
Degradation primarily occurs via ester hydrolysis, suggesting prodrug potential.
Biological Derivatization Pathways
In vitro studies of analogs reveal metabolic transformations:
| Enzyme System | Major Metabolite | Activity Change |
|---|---|---|
| CYP3A4 | Hydroxylated derivative | Reduced cytotoxicity |
| UGT1A1 | Glucuronide conjugate | Enhanced excretion |
These pathways inform structural optimizations to improve metabolic stability .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer activities. For instance, derivatives of imidazo[1,2,4]triazole have been shown to inhibit the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is a target in cancer treatment. The design of new derivatives aims to enhance inhibitory activity against SHP1 and improve fluorescence properties for tracing and modulating its activity in biological systems .
Antimicrobial Activity
Methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate and its analogs have demonstrated broad-spectrum antimicrobial activities. Studies on related triazole compounds have shown their efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring significantly enhance antimicrobial potency .
Neuroprotective Effects
The 1,2,4-triazole derivatives are also being investigated for neuroprotective effects. Their ability to modulate neuroinflammatory pathways makes them potential candidates for treating neurodegenerative diseases. Compounds with similar structures have been reported to exhibit antioxidant properties and protect neuronal cells from apoptosis .
Case Study 1: Anticancer Activity Against SHP1
A study published in a peer-reviewed journal highlighted the synthesis of novel imidazo[1,2,4]triazole derivatives that effectively inhibited SHP1 activity. These compounds demonstrated significant cytotoxicity against various cancer cell lines and were shown to interfere with oncogenic signaling pathways. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of synthesized triazole derivatives were tested against MRSA and other bacterial strains. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than existing antibiotics. This research underscores the potential of these compounds as alternatives in combating resistant bacterial infections .
Case Study 3: Neuroprotection in Models of Neurodegeneration
Research exploring the neuroprotective effects of triazole derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .
Mechanism of Action
The mechanism of action of methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Key Analog : 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9)
- Molecular Formula : C₁₁H₁₂N₄S
- Molecular Weight : 232.3 g/mol
- Physical Properties :
This analog replaces the 4-fluorophenyl group with a 4-methylphenyl substituent and lacks the butanoate ester. The methyl group increases hydrophobicity compared to fluorine, which may reduce solubility but enhance membrane permeability.
Thiol vs. Thioether-Ester Functionality
The target compound’s thioether linkage to a butanoate ester differentiates it from the thiol-containing analog (CAS 168640-47-9). The ester group introduces susceptibility to esterase-mediated hydrolysis, a critical factor in prodrug design. In contrast, the free thiol in the analog may participate in disulfide bond formation or redox interactions, impacting stability and reactivity .
Comparison with Ester-Containing Compounds
Triazine-Based Herbicides ()
Examples include:
- Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate
- Ethametsulfuron methyl ester: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
While these compounds share ester functionalities, their triazine cores differ significantly from the imidazo-triazole scaffold. Triazine-based esters are primarily herbicides, acting as acetolactate synthase inhibitors. The target compound’s imidazo-triazole core may instead target kinase or protease enzymes, reflecting divergent biological applications .
Fluorine vs. Methyl Substituents
- 4-Fluorophenyl : Enhances electronegativity, polar surface area, and metabolic stability.
Data Table: Comparative Analysis
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity are available.
- Stability Studies : The ester group’s susceptibility to hydrolysis requires characterization to optimize bioavailability.
- Synthetic Optimization : Pd/C-mediated hydrogenation () and alkylation methods should be explored for scalable synthesis .
Biological Activity
Methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the imidazo[2,1-c][1,2,4]triazole core followed by subsequent modifications to introduce the thio and butanoate groups. The general synthetic route can be summarized as follows:
- Formation of Imidazo[2,1-c][1,2,4]triazole : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thio group is done via nucleophilic substitution reactions.
- Esterification : The final step involves esterification to form the methyl ester.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 32 µg/mL against a panel of pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 0.25 |
| This compound | E. coli | 0.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies have reported that imidazole and triazole derivatives possess cytotoxic effects against different cancer cell lines:
- Cytotoxicity : In vitro studies show that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds were found to induce apoptosis in these cells through various mechanisms including DNA damage and inhibition of cell proliferation .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 10 |
| Bel-7402 | This compound | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit DNA gyrase and topoisomerase IV which are crucial for bacterial DNA replication .
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death. This involves activation of caspases and disruption of mitochondrial membrane potential .
- Interference with Cell Wall Synthesis : The antibacterial activity may also stem from interference with bacterial cell wall synthesis processes .
Case Studies
A notable case study involved a series of synthesized imidazole-thione derivatives which were tested for their antibacterial and anticancer activities. The study revealed that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics such as chloramphenicol and ampicillin .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate?
Answer:
The synthesis involves multi-step strategies:
- Thioether formation: Couple the imidazo-triazole core with a thiol-containing butanoate ester using catalysts like CuI or Pd-based systems in polar solvents (e.g., DMF or acetonitrile) .
- Cyclization: Optimize imidazo-triazole ring closure via thermal or microwave-assisted reactions, as demonstrated in analogous heterocyclic syntheses .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .
Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?
Answer:
Apply Design of Experiments (DoE) principles:
- Variables: Test solvent polarity (DMF vs. THF), catalyst loading (CuI 5–20 mol%), and temperature (25–100°C).
- Response surface methodology (RSM): Model interactions between variables to identify optimal conditions, similar to agricultural chemical studies using split-plot designs .
- Real-time monitoring: Use HPLC or in situ IR to track intermediate formation and adjust conditions dynamically .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Assign peaks for the fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons), thioether (δ 2.5–3.5 ppm), and ester methyl (δ 3.7 ppm) .
- FT-IR: Confirm ester carbonyl (~1740 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .
- Elemental analysis: Validate C, H, N, S content with <0.5% deviation from theoretical values .
Advanced: How to resolve contradictions in NMR data for tautomeric forms of the imidazo-triazole core?
Answer:
- Variable temperature NMR: Conduct experiments at 25–80°C to observe shifts caused by tautomer equilibria.
- 2D NMR (COSY, HSQC): Map proton-carbon correlations to distinguish between possible tautomers .
- Computational validation: Compare experimental shifts with DFT-calculated chemical shifts for each tautomer .
Basic: What methods ensure compound purity for biological testing?
Answer:
- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm. Aim for >95% purity .
- Melting point analysis: Compare observed melting range (e.g., 91–93°C) with literature to detect impurities .
- TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane, Rf ~0.4) .
Advanced: How to design stability studies under environmental and physiological conditions?
Answer:
- Forced degradation: Expose the compound to pH 1–13, UV light (ICH Q1B guidelines), and elevated temperatures (40–60°C) for 1–4 weeks .
- Analytical endpoints: Quantify degradation products via LC-MS and identify hydrolytic cleavage (e.g., ester hydrolysis) or photolytic byproducts .
- Ecotoxicity modeling: Use QSAR tools to predict biodegradation pathways and persistence in soil/water systems .
Basic: Which functional groups dictate reactivity in downstream modifications?
Answer:
- Thioether: Susceptible to oxidation (e.g., mCPBA) to sulfoxide/sulfone derivatives.
- Ester: Hydrolyze to carboxylic acid under basic conditions for salt formation.
- Fluorophenyl: Participate in cross-coupling (e.g., Suzuki-Miyaura) for aryl diversification .
Advanced: What computational approaches predict target binding interactions?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphodiesterases) based on analogous triazole-thioether docking poses .
- MD simulations: Run 100 ns trajectories in explicit solvent to assess binding stability and conformational changes .
- Free-energy calculations: Apply MM-PBSA to rank binding affinities of derivatives .
Basic: How to determine solubility for in vitro assays?
Answer:
- Shake-flask method: Dissolve the compound in buffers (pH 1.2–7.4) and quantify saturation via UV-Vis (λmax ~270 nm) .
- Partition coefficients (logP): Measure octanol/water distribution using HPLC retention times .
Advanced: How to assess ecological risks using in silico and in vitro models?
Answer:
- QSAR models: Predict acute toxicity (e.g., LC50) using EPA’s ECOSAR or TEST software .
- Microcosm studies: Incubate the compound with soil/water samples to monitor biodegradation rates and metabolite formation .
- Cellular assays: Evaluate cytotoxicity in human hepatocytes (IC50) and genotoxicity via Ames test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
